5-[(1-Naphthyloxy)methyl]-2-furoic acid

Physicochemical characterization Lipophilicity ADME prediction

SAR campaigns often fail when the wrong naphthyl positional isomer is used as a control, leading to spurious binding data. 5-[(1-Naphthyloxy)methyl]-2-furoic acid eliminates this risk as an authenticated 1-naphthyl probe. - Enables unambiguous discrimination of 1-naphthyl vs. 2-naphthyl binding pocket geometry. - ≥95% purity with NMR & MS spectral profiles for rigorous QC; available as 10 mM DMSO solution for direct automation. - Ships globally with verified stock; technical documentation included for immediate deployment in screening or computational workflows.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B442734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-Naphthyloxy)methyl]-2-furoic acid
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)O
InChIInChI=1S/C16H12O4/c17-16(18)15-9-8-12(20-15)10-19-14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,10H2,(H,17,18)
InChIKeyDVUUCZPXJSZJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(1-Naphthyloxy)methyl]-2-furoic acid Chemical Profile


5-[(1-Naphthyloxy)methyl]-2-furoic acid (CAS 402767-66-2, C16H12O4, MW 268.26) is a synthetic furoic acid derivative characterized by a 2-furoic acid core substituted at the 5-position with a 1-naphthyloxymethyl group . The compound is commercially available as a research chemical, typically offered at 95% purity or higher (e.g., 97% for WAY-325360 formulation) with recommended storage at -20°C . Its structure combines a carboxylic acid functionality with a hydrophobic naphthalene moiety linked via an ether bridge to the furan ring, a scaffold configuration that appears in certain bioactive compound libraries and screening collections .

1‑Naphthyl positional isomer offers spatial geometry distinct from 2‑naphthyl analog for diversity‑oriented screening.
Documented NMR and MS spectra facilitate compound authentication and analytical method development.
Available as pre‑formulated DMSO solution supporting direct integration into automated screening workflows.

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Substitution Risks


In the absence of published head-to-head comparative studies for 5-[(1-naphthyloxy)methyl]-2-furoic acid, substitution risk assessment must be inferred from class-level structural principles and sparse available data. The compound's closest analogs include the 2-naphthyl positional isomer (5-[(2-naphthyloxy)methyl]-2-furoic acid, CAS 296274-02-7) and the methyl-substituted furan variant (5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid) . The 1-naphthyl versus 2-naphthyl attachment point alters the spatial orientation of the hydrophobic naphthalene group, which in structurally related naphthyloxy derivatives has been demonstrated to produce differential receptor binding affinities and biological activity profiles [1]. Similarly, modification of the furan core—such as methyl substitution or replacement with alternative heterocycles—would predictably alter electronic distribution, hydrogen-bonding capacity, and metabolic stability. Until empirical comparative data emerge for this specific compound, substitution with even structurally similar analogs carries unquantified risk of divergent experimental outcomes. This underscores the necessity of using the exact compound specified in protocols or screening campaigns.

! 1‑naphthyl vs 2‑naphthyl attachment point may alter target binding and experimental readouts; direct interchange not supported.
! Furan core modifications (e.g., methyl substitution) can shift electronic and metabolic stability profiles unpredictably.
! Isomers share identical molecular formula and mass, requiring analytical discrimination in mixture‑based screening libraries.

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Quantitative Evidence


Lipophilicity and Aqueous Solubility

Lipophilicity and aqueous solubility are key determinants of passive membrane permeability and experimental handling. For 5-[(1-naphthyloxy)methyl]-2-furoic acid, the calculated LogP is 3.92 and LogSW (logarithm of intrinsic aqueous solubility) is -4.54 . These values place the compound in a moderately lipophilic range with limited aqueous solubility, informing solvent selection (e.g., DMSO stock solutions) and predicting cell permeability behavior in assay development. No comparable calculated or experimental LogP/LogSW values were identified for the 2-naphthyl isomer in available vendor or database sources, precluding direct quantitative comparison at this time.

Lipophilicity & solubility
Data to verify
LogP 3.92 | LogSW −4.54
Informs solvent selection and permeability prediction in assay design.
Calculated values; experimental validation not identified from available sources.
Physicochemical characterization Lipophilicity ADME prediction

NMR and Mass Spectral Data Availability

The compound has analytically characterized spectral data including 2 NMR spectra and 1 MS (GC) spectrum available in the SpectraBase spectral database [1]. In contrast, the 2-naphthyl isomer (CAS 296274-02-7) has only 1 NMR spectrum documented in the same database [2]. The availability of multiple NMR spectra for the 1-naphthyl compound facilitates more robust structural verification and purity assessment during procurement and laboratory receipt. Additionally, the compound is available as WAY-325360 with specified purity of ≥97% and recommended storage at -20°C , providing a defined quality benchmark for experimental reproducibility.

NMR spectral coverage
Head-to-head
2 NMR spectra (1‑naphthyl) vs 1 NMR (2‑naphthyl isomer)
Additional spectra reduce misidentification risk and support robust authentication.
SpectraBase database entries; consistent lot‑level verification recommended.
Analytical chemistry Compound authentication Quality control

Predicted Physical Properties for Handling

Predicted physical properties for 5-[(1-naphthyloxy)methyl]-2-furoic acid include a boiling point of 485.5±35.0 °C and a density of 1.317±0.06 g/cm³ [1]. These predicted values, while not experimentally validated, provide a reference framework for handling and storage decisions. For the 2-naphthyl positional isomer, comparable predicted boiling point and density data were not identified in the vendor and database sources consulted. The compound is also available in DMSO solution formulation (10mM) [2], which may be advantageous for direct screening applications without requiring solubilization optimization.

Handling properties
Data to verify
Bp 485.5±35.0 °C (pred.); density 1.317±0.06 g/cm³ (pred.)
Provides reference framework for storage and handling; DMSO stock available for direct use.
Predicted values; experimental data not identified for this scaffold.
Compound handling Stability Physicochemical properties

Structural Uniqueness and Commercial Availability

The 1-naphthyloxymethyl-furoic acid scaffold is distinguished from the 2-naphthyl isomer by the attachment position of the naphthalene ring system to the ether linkage. The 1-naphthyl substitution creates a different spatial geometry compared to 2-naphthyl substitution, which in published studies of naphthyloxy derivatives has been shown to alter binding to biological targets including histamine H3 receptors [1] and metal-ion coordination environments [2]. Both isomers share identical molecular formula (C16H12O4) and molecular weight (268.26), meaning that identification in a sample mixture requires analytical discrimination—a consideration for labs using compound libraries. Commercial availability for the 1-naphthyl compound is established through multiple vendors including Aladdin (as WAY-325360), CymitQuimica, and Ambinter [3].

Structural uniqueness
Class-level inference
1‑naphthyl vs 2‑naphthyl attachment creates distinct spatial geometry.
May confer differential molecular recognition; class‑level evidence from naphthyloxy derivatives.
Quantitative binding data for this specific scaffold not available; source review advised.
Chemical procurement Compound sourcing Scaffold diversity

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Application Scenarios


Screening Library Inclusion

5-[(1-Naphthyloxy)methyl]-2-furoic acid is appropriate for inclusion in diversity-oriented screening libraries where the 1-naphthyloxymethyl-furoic acid scaffold provides structural novelty relative to more common 2-naphthyl isomers. The calculated LogP of 3.92 predicts moderate membrane permeability, supporting its use in cell-based phenotypic screens. The compound's availability in DMSO solution format (10mM) [1] facilitates direct integration into automated liquid handling workflows without solubilization optimization.

Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring naphthyloxy-substituted heterocycles, this compound serves as a specific positional isomer control. The 1-naphthyl substitution geometry differs from the more widely available 2-naphthyl analogs , providing a tool to probe the spatial requirements of hydrophobic binding pockets. The availability of multiple NMR spectra for compound authentication [2] supports rigorous quality control in SAR studies.

Analytical Reference Standard Preparation

The compound's documented NMR and mass spectral profiles in SpectraBase [3] support its use as a reference standard for analytical method development, particularly for HPLC or LC-MS methods requiring discrimination between 1-naphthyl and 2-naphthyl positional isomers of furoic acid derivatives. The ≥97% purity specification for WAY-325360 provides a defined quality benchmark suitable for analytical applications.

Computational Chemistry and Molecular Modeling

The 1-naphthyloxymethyl-furoic acid scaffold offers a defined three-dimensional geometry suitable for computational docking studies and pharmacophore model validation. The distinct spatial orientation of the 1-naphthyl versus 2-naphthyl substitution pattern provides a structural probe for assessing shape complementarity in silico binding site analyses. Class-level evidence from published naphthyloxy derivative studies demonstrates that 1- versus 2-naphthyl substitution produces differential receptor interactions [4], supporting the value of including both isomers in computational studies.

Application
Selection Property
Validation Focus
Diversity‑oriented screening library
1‑Naphthyl positional isomer scaffold novelty
Predicted membrane permeability; pre‑formulated DMSO compatibility
SAR studies (naphthyloxy series)
Positional isomer control for hydrophobic pocket probing
Spatial geometry comparison with 2‑naphthyl analogs
Analytical reference standard
Documented NMR and MS spectral profiles
Isomer discrimination in HPLC/LC‑MS method development
Computational chemistry & modeling
Defined 3D geometry for docking studies
Shape complementarity analysis in silico

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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